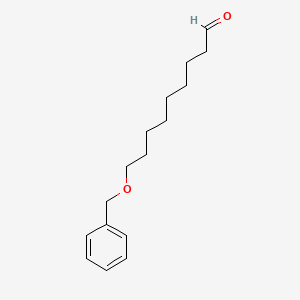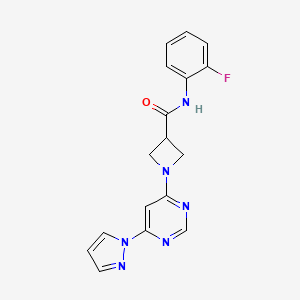
2-chloro-N'-phenylacetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N’-phenylacetohydrazide is a chemical compound with the molecular formula C8H9ClN2O . It has a molecular weight of 184.62 .
Molecular Structure Analysis
The InChI code for 2-chloro-N’-phenylacetohydrazide is 1S/C8H9ClN2O/c9-6-8(12)11-10-7-4-2-1-3-5-7/h1-5,10H,6H2,(H,11,12) . This indicates the presence of a chlorine atom attached to a carbon atom, which is also attached to a carbonyl group (C=O). The carbonyl carbon is also attached to a nitrogen atom, which is part of a hydrazide group (N-NH2). The other nitrogen atom is attached to a phenyl ring .Physical And Chemical Properties Analysis
2-chloro-N’-phenylacetohydrazide is a solid compound . It has a molecular weight of 184.62 and a molecular formula of C8H9ClN2O .Scientific Research Applications
Synthesis and Characterization
- Synthesis and Derivative Formation: 2-chloro-N'-phenylacetohydrazide has been synthesized and characterized as a part of the study of hydrazone derivatives. This includes the formation of derivatives such as N'-(2-chlorobenzylidene)-2-phenylacetohydrazide and N'-(furan-2-ylmethylene)-2-phenylacetohydrazide, among others, indicating its versatility in forming various chemical compounds (Rathore & Jadon, 2014).
Biological Studies
Potential in Treating Neurodegenerative Diseases
Schiff bases derived from 2-chloro-N'-phenylacetohydrazide have been studied for their potential applicability in treating neurodegenerative diseases, particularly Alzheimer’s disease. Bioinformatics tools suggest these compounds may have neuropsychiatric drug potential (Avram et al., 2021).
Trypanocidal Activity
New polymeric copper(II) complexes containing 2-chlorobenzhydrazide, a derivative of 2-chloro-N'-phenylacetohydrazide, have shown activity against Trypanosoma cruzi, the causative agent of Chagas disease. This suggests its potential application in developing treatments for this condition (Paixão et al., 2018).
Antimicrobial and Anthelmintic Activities
Derivatives of 2-chloro-N'-phenylacetohydrazide have demonstrated significant antimicrobial and anthelmintic activities. This includes effectiveness against various bacterial and fungal strains, as well as against earthworm species used in anthelmintic testing (Varshney, Husain, & Parcha, 2014).
Anticancer Potential
Studies have indicated the potential of 2-chloro-N'-phenylacetohydrazide derivatives in anticancer applications. This includes the synthesis and evaluation of various compounds derived from it, exhibiting promising results in vitro against cancer cell lines (Salahuddin et al., 2014).
Chemical and Physical Properties
Electrochemical Reduction Studies
The electrochemical reduction of compounds like 2-chloro-N-phenylacetamide, closely related to 2-chloro-N'-phenylacetohydrazide, has been studied. This research provides insights into the reactivity and potential applications of these compounds in various chemical processes (Pasciak et al., 2014).
Crystal Structural Studies
Crystal structure analysis of various derivatives of 2-chloro-N'-phenylacetohydrazide provides valuable information about their molecular geometry and potential for forming complex compounds (Jin et al., 2013).
Mechanism of Action
While the specific mechanism of action for 2-chloro-N’-phenylacetohydrazide is not available, a study on a similar compound, 2-chloro-N-phenylacetamide, showed antifungal activity against strains of Aspergillus flavus . The study suggests that the compound likely acts by binding to ergosterol on the fungal plasma membrane and possibly inhibiting DNA synthesis through the inhibition of thymidylate synthase .
Safety and Hazards
properties
IUPAC Name |
2-chloro-N'-phenylacetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c9-6-8(12)11-10-7-4-2-1-3-5-7/h1-5,10H,6H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBSBMSJRQGIIHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22940-21-2 |
Source


|
| Record name | 2-chloro-N'-phenylacetohydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

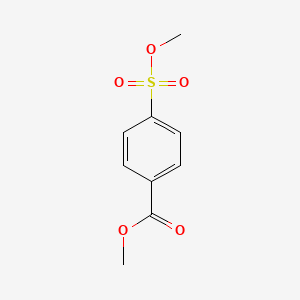
![Ethyl 5-hydroxy-2-methyl-4-[(4-phenylpiperazin-1-yl)methyl]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B2622767.png)
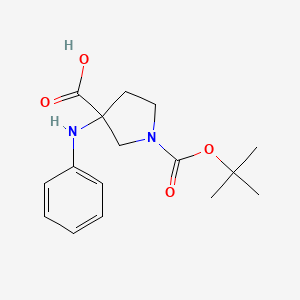
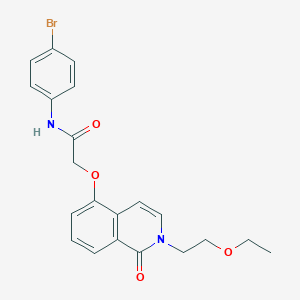

![(E)-4-(Dimethylamino)-N-[2-(1-methyl-5-oxopyrrolidin-3-yl)ethyl]but-2-enamide](/img/structure/B2622775.png)
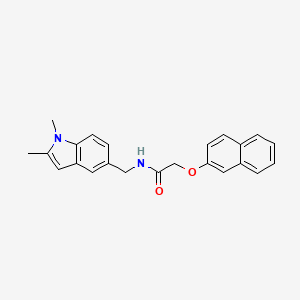
![Methyl 2-chloro-5-{[2-(thiophen-2-yl)pyrrolidin-1-yl]methyl}pyridine-3-carboxylate](/img/structure/B2622779.png)
![N-(4-bromo-2-methylphenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2622780.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B2622781.png)
![3-(3,4-Dimethoxyphenyl)-5-[1-(3-thienylcarbonyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2622784.png)
